6-Bromo-3-iodoimidazo[1,2-A]pyrazin-8-amine
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Overview
Description
6-Bromo-3-iodoimidazo[1,2-A]pyrazin-8-amine is a heterocyclic compound with the molecular formula C6H4BrIN4 and a molecular weight of 338.931 g/mol . This compound is part of the imidazo[1,2-A]pyrazine family, which is known for its diverse applications in organic synthesis and pharmaceutical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-iodoimidazo[1,2-A]pyrazin-8-amine typically involves the bromination and iodination of imidazo[1,2-A]pyrazine derivatives. One common method includes the use of N-bromosuccinimide (NBS) and iodine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure high yield and purity of the product .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-iodoimidazo[1,2-A]pyrazin-8-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds, such as Grignard reagents, and palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized imidazo[1,2-A]pyrazine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
6-Bromo-3-iodoimidazo[1,2-A]pyrazin-8-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Bromo-3-iodoimidazo[1,2-A]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-iodoimidazo[1,2-A]pyridine
- 6-Bromo-3-iodoimidazo[1,2-A]pyrazine
- 6-Bromo-3-iodoimidazo[1,2-A]pyrimidine
Uniqueness
6-Bromo-3-iodoimidazo[1,2-A]pyrazin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and iodine atoms allows for versatile functionalization and modification, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C6H4BrIN4 |
---|---|
Molecular Weight |
338.93 g/mol |
IUPAC Name |
6-bromo-3-iodoimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C6H4BrIN4/c7-3-2-12-4(8)1-10-6(12)5(9)11-3/h1-2H,(H2,9,11) |
InChI Key |
OCNHRXAWAIIKGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C=C(N=C(C2=N1)N)Br)I |
Origin of Product |
United States |
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